5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core with a hydroxyl group at position 4. The structure includes a 4-ethylpiperazinyl moiety linked via a methylene bridge to a 2-fluorophenyl group and a furan-2-yl substituent at position 5. Its molecular formula is C₂₁H₂₂FN₅O₂S, with an average mass of 427.5 g/mol (monoisotopic mass: 427.1426) .
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-25-9-11-26(12-10-25)17(14-6-3-4-7-15(14)22)18-20(28)27-21(30-18)23-19(24-27)16-8-5-13-29-16/h3-8,13,17,28H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFRBUWZUMJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, focusing on its antimicrobial and anticancer effects.
Chemical Structure and Properties
The compound's structure includes a thiazolo[3,2-b][1,2,4]triazole core fused with a furan moiety and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 366.43 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.21 μM |
| S. aureus | 0.25 μM | |
| Pseudomonas aeruginosa | 0.30 μM |
The compound's mechanism of action appears to involve the inhibition of bacterial fatty acid biosynthesis by targeting the FabI enzyme in bacteria. Molecular docking studies suggest that the compound forms critical interactions with active site residues that are essential for its antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary results indicate that it possesses cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of 5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2,b][1,2,4]triazol-6-ol
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
The cytotoxicity was assessed using the MTT assay method, which measures cell viability after treatment with the compound. The results indicate that the compound exhibits selective toxicity towards cancer cells while having a lower effect on normal cells.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various thiazolo[3,2-b][1,2,4]triazole derivatives against common pathogens. The results indicated that the compound significantly inhibited bacterial growth at low concentrations compared to standard antibiotics like ciprofloxacin .
Study on Anticancer Properties
Another study focused on the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine ring, aromatic groups, and the thiazolo-triazol core. Below is a detailed comparison:
Substituent Variations on the Piperazine/Piperidine Ring
- Target Compound : 4-Ethylpiperazinyl group.
- Analog 1 (CAS 886914-81-4) : 4-(2-Fluorophenyl)piperazinyl group.
- Analog 2 (CAS 887222-91-5): 4-Ethylpiperazinyl group with a 2,4-dichlorophenyl substituent.
- Higher lipophilicity (Cl atoms) may improve blood-brain barrier penetration but increase toxicity risks .
- Analog 3 (CAS 374.478 g/mol) : 3-Methylpiperidinyl group.
- Piperidine (saturated) vs. piperazine (unsaturated) alters basicity; reduced hydrogen-bonding capacity may lower target affinity .
Aromatic Group Modifications
- Target Compound : 2-Fluorophenyl group.
- Analog 4 (CAS 869344-07-0) : 4-Ethoxy-3-methoxyphenyl group.
- Analog 5 (G857-1881): 4-Methylphenyl group.
- Methyl group provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
Core Heterocycle Variations
- Target Compound: Thiazolo[3,2-b][1,2,4]triazol-6-ol with furan-2-yl. Analog 6 (Compound 5g): (E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo-triazol-6-one.
- Open-chain furan-methylamine substituent reduces rigidity, possibly lowering thermal stability (m.p. 176–178°C vs. >200°C for fused cores) .
- Analog 7 (Compound 6d) : Ethyl carboxylate at the piperazinyl position.
- Ester group introduces hydrolytic instability but may enhance water solubility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for heterocyclic compounds containing thiazolo-triazole and furan moieties?
- Answer : Synthesis often involves condensation reactions. For example, thiazolo-triazole derivatives can be synthesized via refluxing hydrazine derivatives with ketones in ethanol (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine + (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) . Multi-step sequences may include diethyl oxalate and sodium hydride in toluene for cyclization . Purification typically involves recrystallization from DMF–EtOH (1:1) .
Q. How are physicochemical properties (e.g., solubility, stability) of fluorophenyl-substituted triazoles characterized?
- Answer : Techniques include HPLC for purity analysis, FTIR for functional group verification, and X-ray crystallography for structural confirmation (e.g., Acta Crystallographica reports for bond lengths/angles) . Fluorophenyl groups enhance lipophilicity, which can be quantified via logP measurements . Stability under varying pH and temperature is assessed using accelerated degradation studies .
Q. What analytical techniques are critical for confirming the structure of complex triazolo-thiadiazole hybrids?
- Answer : High-resolution mass spectrometry (HRMS) for molecular formula validation, H/C NMR for substituent positioning, and X-ray diffraction for crystal packing analysis. For example, ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]nicotinate was confirmed via crystallography (space group P2/c) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of triazolo-thiadiazoles targeting fungal enzymes?
- Answer : Docking studies with enzymes like 14-α-demethylase (PDB: 3LD6) evaluate binding affinities. Parameters include Glide scores, hydrogen bonding with heme cofactors, and steric compatibility of the fluorophenyl group within hydrophobic pockets . For example, triazolo-thiadiazoles with methoxyphenyl substituents showed higher antifungal potential due to enhanced π-π stacking .
Q. What experimental designs resolve contradictions in reported biological activities of structurally similar triazole derivatives?
- Answer : Use dose-response assays (IC/EC) under standardized conditions (e.g., RPMI-1640 media for antifungal testing). Compare SAR trends: fluorophenyl groups may enhance membrane permeability but reduce solubility, leading to variability in MIC values . Contradictions in cytotoxicity data can be addressed via orthogonal assays (MTT vs. ATP luminescence) .
Q. How are environmental impacts of fluorinated triazoles assessed in long-term ecotoxicology studies?
- Answer : Follow frameworks like Project INCHEMBIOL:
- Phase 1 : Determine abiotic stability (hydrolysis/photolysis rates) and bioaccumulation potential (logK) .
- Phase 2 : Evaluate chronic toxicity in model organisms (e.g., Daphnia magna) using OECD Test No. 211. Fluorinated triazoles often show persistence due to C-F bond stability, requiring advanced oxidation processes (AOPs) for degradation .
Q. What strategies optimize the synthetic yield of thiazolo-triazol-6-ol derivatives with bulky substituents?
- Answer : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 2 h reflux). Catalytic systems like Pd/C or zeolites improve regioselectivity for bulky groups (e.g., ethylpiperazine). Solvent optimization (DMF vs. THF) enhances solubility of intermediates .
Methodological Considerations
Q. How to design a robust SAR study for triazolo[3,2-b][1,2,4]triazol-6-ol derivatives targeting CNS receptors?
- Answer :
- Step 1 : Synthesize analogs with varied substituents (e.g., piperazine vs. morpholine, fluorophenyl vs. chlorophenyl).
- Step 2 : Screen against receptor panels (e.g., mGluR5, GABA) using radioligand binding assays .
- Step 3 : Correlate electronic effects (Hammett σ values) with activity. Ethylpiperazine’s basicity may enhance blood-brain barrier penetration .
Q. What computational tools validate the metabolic stability of furan-containing triazoles?
- Answer : Use in silico ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., furan ring oxidation). CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) is assessed via docking with homology models. Experimental validation uses liver microsomes + NADPH cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
